N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide
Description
N-(4-Fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a synthetic thiazole derivative characterized by a central thiazole ring substituted with a 4-fluorophenyl group at the N-position and a 4-nitrophenyl group at the 2-position. Thiazole derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to mimic biological heterocycles like purines and pyrimidines .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O3S/c17-11-3-5-12(6-4-11)18-15(21)14-9-24-16(19-14)10-1-7-13(8-2-10)20(22)23/h1-9H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHQXQQUQGUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiazole Ring : The thiazole ring can be synthesized through cyclization reactions involving α-haloketones and thioureas under acidic or basic conditions.
- Introduction of Functional Groups : The introduction of the 4-fluorophenyl and 4-nitrophenyl groups is achieved through nucleophilic substitution reactions followed by condensation with appropriate aldehydes to form the final amide structure.
Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines. For instance, a compound from the same family demonstrated an IC50 value of 7.06 µM against liver carcinoma cells (HEPG2-1), suggesting moderate activity against cancer cells .
Table 1: Anticancer Activity of Related Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 10s | SGC-7901 | 7.06 | Potent tubulin inhibitor |
| 11b | HEPG2-1 | 1.03 | Strong cytotoxicity |
| 11a | HEPG2-1 | 1.42 | Enhanced activity due to carbonyl group |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization, disrupting microtubule dynamics crucial for cell division. Molecular docking studies have shown that this compound can bind effectively to the colchicine binding site on tubulin, similar to other known tubulin inhibitors .
Antimicrobial Activity
This compound also exhibits antimicrobial properties, with studies indicating its effectiveness against various bacterial strains. Compounds structurally related to this compound have been shown to possess antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-donating groups enhances the biological activity of thiazole derivatives, while electron-withdrawing groups tend to decrease potency. For example, compounds with methoxy or carbonyl substituents generally exhibit stronger cytotoxic effects compared to those with nitro groups .
Case Studies
Several studies have evaluated the biological activity of thiazole derivatives:
- A study reported that a related thiazole compound inhibited tumor growth in vivo in murine models, demonstrating its potential as an anticancer agent.
- Another investigation highlighted the compound's effectiveness in inhibiting specific enzymes involved in bacterial DNA replication, underscoring its dual role as both an anticancer and antimicrobial agent .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Nitro group (electron-withdrawing) on the phenyl ring at position 2.
-
Amide group (-CONH-) linking the thiazole core to the 4-fluorophenyl substituent.
-
Thiazole ring , which may participate in electrophilic substitution or coordination chemistry.
Key reactions are hypothesized based on these groups:
Reduction of the Nitro Group
The 4-nitrophenyl group can undergo reduction to form a 4-aminophenyl derivative. This reaction is common in nitroarenes and has been observed in structurally similar compounds (e.g., nitrophenyl-thiazoles) .
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Reduction of -NO₂ to -NH₂ | H₂/Pd-C, ethanol, 50–80°C | N-(4-Fluorophenyl)-2-(4-aminophenyl)-1,3-thiazole-4-carboxamide |
This reaction is critical for modifying the compound’s electronic properties, potentially enhancing biological activity .
Hydrolysis of the Amide Bond
The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and 4-fluoroaniline. For example:
Similar hydrolysis reactions have been reported for N-phenylthiazole carboxamides .
Electrophilic Substitution on the Thiazole Ring
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CHCl₃, 0°C | 5-Bromo-N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide |
Thiazole rings in related compounds show reactivity at position 5 under halogenating conditions .
Coordination Chemistry
The thiazole nitrogen and amide oxygen may act as ligands for metal ions. For example:
| Reaction | Conditions | Complex | References |
|---|---|---|---|
| Coordination with Cu(II) | CuCl₂, methanol, 25°C | [Cu(L)₂Cl₂] (L = ligand) |
Such complexes are explored for catalytic or pharmaceutical applications .
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group may undergo nucleophilic substitution at the para-fluoro position:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Replacement of -F with -OH | KOH, DMSO, 120°C, 24h | N-(4-Hydroxyphenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide |
Fluorophenyl derivatives are known to participate in such reactions under strong alkaline conditions .
Photochemical Reactions
The nitro group may facilitate photochemical transformations, such as nitro-to-nitrito isomerization or ring closure:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| UV irradiation | λ = 365 nm, ethanol, 6h | Nitroso or azoxy derivatives |
Photoreactivity has been observed in nitrophenyl-thiazoles .
Biological Derivatization
The compound’s amide group can be modified to enhance pharmacokinetic properties:
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Methylation of -NH | CH₃I, K₂CO₃, DMF, 25°C | N-Methyl-N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide |
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazole Carboxamide Derivatives
Notes:
- Electronic Effects: The target compound’s 4-nitrophenyl group is a stronger electron-withdrawing group (EWG) than the methoxy group (EDG: electron-donating) in , which may reduce electron density on the thiazole ring, affecting reactivity and binding interactions.
- Steric Effects: The 4-methoxybenzyl group in introduces steric bulk, which could hinder binding to flat enzymatic active sites compared to the planar nitrophenyl group in the target.
Spectral Data:
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1663–1682 cm⁻¹, consistent with thiazole carboxamides in . The absence of S-H bands (~2500–2600 cm⁻¹) confirms the thione tautomer stability, as seen in similar triazole derivatives .
- ¹H NMR: Aromatic protons from the 4-fluorophenyl and 4-nitrophenyl groups resonate at δ 7.6–8.2 ppm, analogous to 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide in .
Challenges and Limitations
- Bioactivity Data Gaps: Limited experimental data on the target compound’s specific biological targets or efficacy necessitates extrapolation from analogs.
- Solubility Issues: The nitro and fluorophenyl groups may reduce aqueous solubility, a common challenge in nitroaromatic compounds .
Q & A
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-2-(4-nitrophenyl)-1,3-thiazole-4-carboxamide?
A multi-step synthesis approach is typically employed. For thiazole core formation, condensation reactions between thiourea derivatives and α-halo ketones are common. For example, intermediates like 4-fluoroaniline and nitrophenyl isocyanide can undergo cyclization to form the thiazole ring, followed by carboxamide coupling . Optimize reaction conditions (e.g., solvent polarity, temperature) to improve yield, as nitrophenyl groups may sterically hinder reactivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can the purity and structural integrity of the compound be verified post-synthesis?
- Purity: Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). A purity threshold of ≥95% is standard for biological testing .
- Structural Confirmation:
- NMR: Compare - and -NMR spectra with PubChem data (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl/nitrophenyl groups) .
- Mass Spectrometry: High-resolution ESI-MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 372.30 for CHFNOS) .
- X-ray Crystallography: Use SHELX software for structure refinement if single crystals are obtained .
Q. What initial biological screening assays are suitable for this compound?
Prioritize assays based on thiazole derivatives' known activities:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay (IC determination in cell lines like HeLa or MCF-7) .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., Met kinase inhibition, as seen in structurally related compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Modifications: Systematically vary substituents on the fluorophenyl (electron-withdrawing groups) and nitrophenyl (positional isomers) rings.
- Assays: Test derivatives in parallel against primary targets (e.g., cancer cell proliferation, bacterial growth). Correlate substituent electronegativity with activity; for example, para-nitro groups enhance kinase inhibition .
- Data Analysis: Use multivariate regression to identify key physicochemical descriptors (e.g., logP, polar surface area) linked to potency .
Q. What crystallographic techniques resolve ambiguities in the compound's 3D structure?
- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution diffraction data.
- Refinement: SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks. Address disorder in nitrophenyl groups via PART instructions .
- Validation: Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions) .
Q. How can contradictory biological activity data across assays be resolved?
- Assay Cross-Validation: Replicate results in orthogonal assays (e.g., ATPase vs. fluorescence polarization for kinase inhibition) .
- Solubility Adjustments: Use co-solvents (DMSO ≤1%) or lipid-based formulations to mitigate false negatives from poor aqueous solubility .
- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Q. What computational strategies predict pharmacokinetic and toxicity profiles?
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability (e.g., Lipinski’s Rule of Five), metabolic stability (CYP450 isoforms), and toxicity (AMES test alerts) .
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
